1-(2-Methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride
Description
1-(2-Methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride is a chemical compound belonging to the benzodiazole family. It is a white crystalline powder that is soluble in water and has a molecular weight of 248.2 g/mol. This compound has been studied for its potential therapeutic and toxic effects, as well as its role in various scientific research applications.
Properties
IUPAC Name |
(2-methyl-3H-benzimidazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3.2ClH/c1-6-11-8-3-2-7(5-10)4-9(8)12-6;;/h2-4H,5,10H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVDYSOJNCQCFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride typically involves the reaction of 2-methyl-1H-1,3-benzodiazole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimization for large-scale production. This may include the use of continuous flow reactors and other advanced techniques to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amines, and substituted benzodiazoles. These products can have different physical and chemical properties compared to the parent compound, making them useful for various applications.
Scientific Research Applications
1-(2-Methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its role as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2-Methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may affect neurotransmitter systems and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
(1-methyl-1H-1,3-benzodiazol-7-yl)methanamine dihydrochloride: Similar in structure but with a methyl group at a different position.
(5,6-dimethoxy-1H-1,3-benzodiazol-2-yl)methanamine dihydrochloride: Contains additional methoxy groups, which can alter its chemical properties.
Uniqueness
1-(2-Methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride is unique due to its specific substitution pattern on the benzodiazole ring. This unique structure can lead to different chemical reactivity and biological activity compared to other similar compounds. Its solubility in water and potential therapeutic effects also make it a compound of interest for further research and development.
Biological Activity
Overview
1-(2-Methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound belongs to the class of benzodiazoles, which are known for their diverse pharmacological properties. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- IUPAC Name : 1-(2-Methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride
- Molecular Formula : C10H12Cl2N4
- CAS Number : 267875-44-5
The biological activity of 1-(2-Methyl-1H-1,3-benzodiazol-6-yl)methanamine dihydrochloride is primarily attributed to its interaction with various molecular targets. These interactions can influence several biological pathways, including:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activities, impacting signal transduction processes.
The precise mechanism often involves binding to active sites of target proteins, altering their function and leading to downstream effects in cellular processes.
Biological Activities
Research has shown that compounds structurally related to 1-(2-Methyl-1H-1,3-benzodiazol-6-yl)methanamine exhibit a range of biological activities:
Anticancer Activity
Several studies have reported on the anticancer potential of benzodiazole derivatives. For example:
- In vitro studies demonstrated that similar compounds can inhibit the proliferation of cancer cell lines such as HL60 and HCT116 with IC50 values in the low nanomolar range (e.g., IC50 = 8.3 nM) .
Antimicrobial Activity
Benzodiazole derivatives have also been evaluated for antimicrobial properties. Compounds in this class have shown effectiveness against various bacterial strains and fungi.
Neuroprotective Effects
Some studies suggest that benzodiazole derivatives may exert neuroprotective effects, potentially useful in treating neurodegenerative diseases.
Case Studies and Research Findings
Case Study 1: Anticancer Activity
A recent study investigated a series of benzodiazole derivatives for their anticancer properties. The lead compound exhibited potent inhibitory activity against multiple cancer cell lines with IC50 values ranging from single-digit nanomolar to micromolar levels .
| Compound | Cell Line | IC50 (nM) |
|---|---|---|
| Compound A | HL60 | 8.3 |
| Compound B | HCT116 | 1.3 |
Case Study 2: Enzyme Inhibition
Another study focused on the inhibition of kinases by benzodiazole derivatives. The results indicated that certain compounds selectively inhibited kinases like CHK1 and CDK2, demonstrating potential as therapeutic agents in cancer treatment .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
